2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone
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Overview
Description
2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes chloro, methyl, and difluoro groups attached to an ethanone backbone. Its chemical formula is C9H7Cl2F2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 4-chloro-3-methylphenyl derivatives with difluoroacetyl chloride in the presence of a suitable base and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and difluoro groups enhances its binding affinity and specificity towards these targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone
- 2-Chloro-1-(4-methylphenyl)-2,2-difluoroethanone
- 2-Chloro-1-(3-methylphenyl)-2,2-difluoroethanone
Uniqueness
Compared to similar compounds, 2-Chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone exhibits unique properties due to the presence of both chloro and methyl groups on the phenyl ring
Properties
IUPAC Name |
2-chloro-1-(4-chloro-3-methylphenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGXTCCJXJUPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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